molecular formula C45H61ClN2O7 B12788162 Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- CAS No. 60247-55-4

Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-

Cat. No.: B12788162
CAS No.: 60247-55-4
M. Wt: 777.4 g/mol
InChI Key: KWFFRGKTHOHHBY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including chloro, amino, and oxo groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- typically involves multi-step organic synthesis. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the chloro and amino groups through substitution reactions. The final steps involve the coupling of the oxo and butyl groups under controlled conditions, often requiring catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of continuous flow reactors might also be explored to enhance efficiency and scalability. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, particularly the oxo groups.

    Substitution: The chloro and amino groups make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or activators. The presence of multiple functional groups makes it a versatile tool for probing biological systems.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

Industrially, this compound is explored for its use in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional diversity make it suitable for various applications, including coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- lies in its complex structure, which provides a wide range of reactivity and potential applications. Its multiple functional groups allow for diverse chemical modifications, making it a valuable compound in both research and industrial contexts.

This detailed overview highlights the significance of benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]- in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for further study and development.

Properties

CAS No.

60247-55-4

Molecular Formula

C45H61ClN2O7

Molecular Weight

777.4 g/mol

IUPAC Name

4-[1-[2-chloro-5-[2-(3-pentadecylphenoxy)butanoylamino]anilino]-4,4-dimethyl-1,3-dioxopentan-2-yl]oxybenzoic acid

InChI

InChI=1S/C45H61ClN2O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-32-22-20-23-36(30-32)54-39(7-2)42(50)47-34-26-29-37(46)38(31-34)48-43(51)40(41(49)45(3,4)5)55-35-27-24-33(25-28-35)44(52)53/h20,22-31,39-40H,6-19,21H2,1-5H3,(H,47,50)(H,48,51)(H,52,53)

InChI Key

KWFFRGKTHOHHBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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